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molecular formula C8H12IN3O B8690494 2-Ethyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide

2-Ethyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide

Cat. No. B8690494
M. Wt: 293.10 g/mol
InChI Key: ZAUYNTNHBCFBCK-UHFFFAOYSA-N
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Patent
US08114877B2

Procedure details

7,8-Dihydro-6H-imidazo[1,5-c]pyrimidin-5-one (1.00 g, 7.30 mmol) and ethyl iodide (3.42 g, 21.90 mmol) are placed in a 10-20 mL microwave vial. Acetonitrile (10 mL) is added and the reaction mixture is heated to 120° C. using microwave radiation. The reaction is shown to be complete by NMR after 1 hour. The crystalline material is filtered off and washed with ice-cold acetonitrile to give the title compound. 1H nmr (MeOD, 400 MHz); 7.60 (s, 1H), 4.35 (q, 2H), 3.65 (t, 2H), 3.15 (t, 2H), 1.60 (t, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[N:2]=[CH:3][N:4]2[C:9]=1[CH2:8][CH2:7][NH:6][C:5]2=[O:10].[CH2:11]([I:13])[CH3:12]>C(#N)C>[I-:13].[CH2:11]([N+:2]1[CH:1]=[C:9]2[N:4]([C:5](=[O:10])[NH:6][CH2:7][CH2:8]2)[CH:3]=1)[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=1N=CN2C(NCCC21)=O
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystalline material is filtered off
WASH
Type
WASH
Details
washed with ice-cold acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[I-].C(C)[N+]1=CN2C(NCCC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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